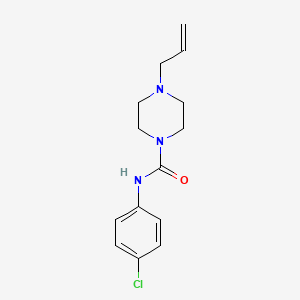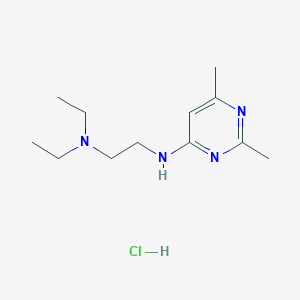![molecular formula C13H15NO2S2 B4870645 PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE](/img/structure/B4870645.png)
PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE
Descripción general
Descripción
PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE typically involves the reaction of a phenyl-substituted amine with a thienyl-substituted ethyl halide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonamide group. The general reaction scheme is as follows:
Starting Materials: Phenylamine, 2-thienyl ethyl halide, and methanesulfonyl chloride.
Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: The phenylamine is first reacted with methanesulfonyl chloride to form the intermediate methanesulfonamide. This intermediate is then reacted with the 2-thienyl ethyl halide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to mix and react the starting materials.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE has a wide range of applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its antibacterial and antifungal properties, making it a candidate for new antibiotic development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as carbonic anhydrase by binding to the active site and preventing substrate access.
Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including pH regulation and ion transport.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylmethanesulfonamide: Lacks the thienyl group, making it less versatile in certain reactions.
N-(2-Thienyl)ethanesulfonamide: Lacks the phenyl group, affecting its binding affinity to certain enzymes.
N-Phenyl-N-(2-thienyl)ethanesulfonamide: Similar structure but different substitution pattern, leading to varied reactivity and applications.
Uniqueness
PHENYL-N-[1-(2-THIENYL)ETHYL]METHANESULFONAMIDE is unique due to the presence of both phenyl and thienyl groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
1-phenyl-N-(1-thiophen-2-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-11(13-8-5-9-17-13)14-18(15,16)10-12-6-3-2-4-7-12/h2-9,11,14H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHJSIDNLZNESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B4870563.png)
![METHYL 3-({[(3-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4870567.png)
![3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]acrylamide](/img/structure/B4870569.png)
![N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4870579.png)
![4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4870581.png)


![4-oxo-N-pentyl-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4870599.png)
![2-(benzylthio)-5-[(pyrimidin-2-ylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4870609.png)

![N-[(5Z)-5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4870621.png)
![N-(2,3-dichlorophenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4870634.png)
![N-[4-(4-PENTANAMIDOPHENOXY)PHENYL]PENTANAMIDE](/img/structure/B4870649.png)
![N-benzyl-2-[({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4870657.png)
